molecular formula C11H13ClN2O2 B1586387 (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 270065-85-5

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No. B1586387
M. Wt: 240.68 g/mol
InChI Key: NJAIOCXWQMXNIX-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride, also known as S-3-Amino-4-(3-cyanophenyl)butanoic acid HCl, is an organic compound used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. It has been used in the production of drugs such as anti-inflammatory agents, antibiotics, and antifungals. It has also been used in the synthesis of pesticides and herbicides, as well as in the production of dyes and pigments. The compound has a high solubility in water and is stable in air.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has focused on the synthesis of derivatives of amino butanoic acids, including compounds similar to "(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride," which exhibited antimicrobial activity. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties synthesized from amino butanoic acids showed significant antimicrobial and antifungal activities against various pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).

Crystal Engineering and γ-Amino Acids

Another study explored the role of γ-amino acids in crystal engineering, analyzing the crystal structures and intermolecular interactions of multicomponent crystals formed with baclofen, a γ-amino acid derivative. This research provides insights into the conformation, protonation properties, and potential applications in designing new materials with desired physical properties (Báthori & Kilinkissa, 2015).

Polymer and Materials Science

In the context of polymer and materials science, amino acid derivatives have been explored as building blocks for the synthesis of novel polymers. For example, phloretic acid, derived from similar biochemical pathways, has been utilized to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition

Amino acid derivatives have also found application in corrosion inhibition. Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated effective inhibition of mild steel corrosion in hydrochloric acid, highlighting their potential utility in industrial applications (Bentiss et al., 2009).

properties

IUPAC Name

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIOCXWQMXNIX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375859
Record name (3S)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

CAS RN

270065-85-5
Record name (3S)-3-Amino-4-(3-cyanophenyl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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